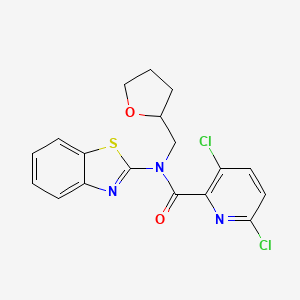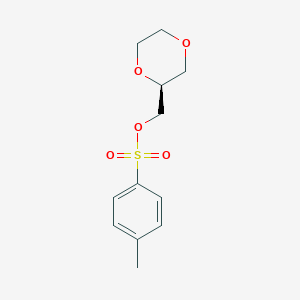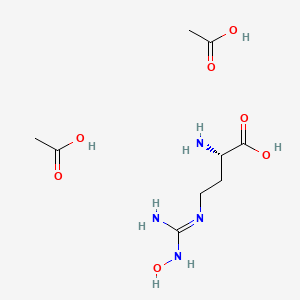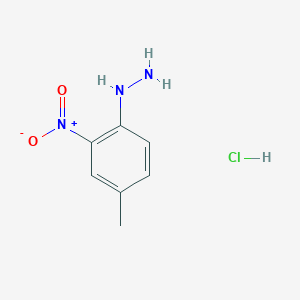
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN3O2 It is a derivative of hydrazine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.
Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form hydrazones with carbonyl compounds, while the nitro group can undergo reduction to form amino derivatives. These interactions can modulate biological pathways and exhibit pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenylhydrazine hydrochloride
- 2-Nitrophenylhydrazine
- 1-(2-Nitrophenyl)hydrazine
Comparison
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
Propriétés
IUPAC Name |
(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNLYIUEYAZYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
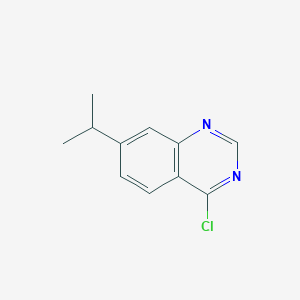
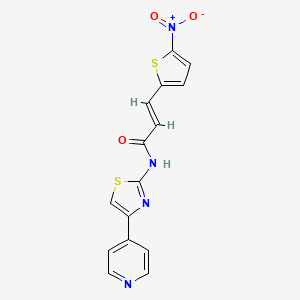
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2892288.png)

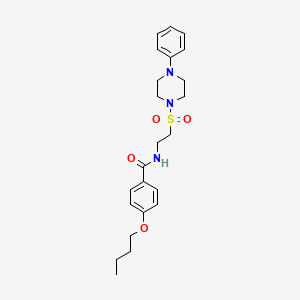

![propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2892295.png)
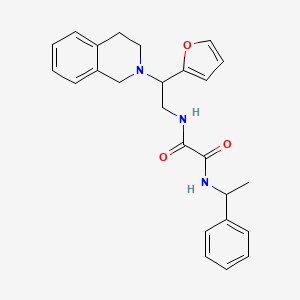
![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)
